8-Br-PET-cGMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

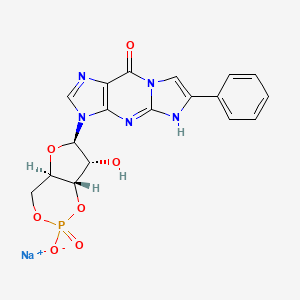

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIOCJJIGJLGKR-TZNCIMHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635469 | |

| Record name | Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78080-27-0 | |

| Record name | Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dichotomous Role of 8-Br-PET-cGMP Isomers in cGMP Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic cyclic guanosine monophosphate (cGMP) analog, 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), represents a valuable tool in the study of cGMP-mediated signaling pathways. Crucially, its biological activity is stereoisomer-dependent, with the Sp- and Rp-isomers exhibiting distinct and often opposing mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of these isomers, focusing on their interactions with key effector proteins, including cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs). This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound and its Isomers

Cyclic GMP is a ubiquitous second messenger that orchestrates a multitude of physiological processes, including vasodilation, phototransduction, and neuronal signaling. The development of synthetic cGMP analogs has been instrumental in dissecting the complexities of these pathways. This compound is a membrane-permeant analog characterized by a bromine substitution at the 8th position of the guanine ring and a β-phenyletheno group spanning the N1 and N2 atoms. These modifications confer resistance to hydrolysis by phosphodiesterases and enhance its lipophilicity.

The chirality at the phosphorus atom of the cyclic phosphate group gives rise to two diastereomers: Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS. These isomers display remarkable specificity in their interactions with cGMP-binding proteins, acting as either agonists or antagonists at different targets. Understanding these distinct pharmacological profiles is critical for the accurate interpretation of experimental results and for the rational design of therapeutic agents targeting the cGMP signaling cascade.

Mechanism of Action: A Tale of Two Isomers

The biological effects of this compound are dictated by the specific actions of its Sp- and Rp-isomers on their primary molecular targets.

Sp-8-Br-PET-cGMPS: The Activator

The Sp-isomer, Sp-8-Br-PET-cGMPS, primarily functions as an agonist of cGMP-dependent protein kinase (PKG) , specifically activating PKG Iα and Iβ isoforms.[1][2][3] By binding to the regulatory domain of PKG, it induces a conformational change that releases the autoinhibitory constraint on the catalytic domain, leading to the phosphorylation of downstream target proteins.

Intriguingly, while activating PKG, Sp-8-Br-PET-cGMPS acts as an inhibitor of retinal-type cGMP-gated ion channels (CNG channels) .[1][2][3] This dual activity makes it a valuable tool for distinguishing between PKG-mediated and CNG channel-mediated effects in cellular systems.

Rp-8-Br-PET-cGMPS: The Inhibitor

In contrast to its Sp-counterpart, Rp-8-Br-PET-cGMPS is predominantly a competitive inhibitor of cGMP-dependent protein kinase (PKG) .[4] It exhibits a high affinity for the cGMP-binding sites on PKG, particularly the PKG I isoforms, thereby preventing activation by endogenous cGMP.[5] This inhibitory action is highly selective for PKG over cAMP-dependent protein kinase (PKA).

Furthermore, Rp-8-Br-PET-cGMPS also functions as an inhibitor of CNG channels , with a degree of selectivity for rod photoreceptor channels over cone photoreceptor channels at lower concentrations.[6] Additionally, this isomer has been shown to interact with and inhibit certain phosphodiesterases (PDEs), such as PDE5, and bind to other cGMP-binding proteins including PDE1β, PDE1c, and PDE6α.[5][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound isomers with their principal targets.

| Rp-8-Br-PET-cGMPS | Target | Action | Value | Species/System | Reference |

| Kinase Inhibition | PKG Iα & Iβ | Competitive Inhibitor (Ki) | 0.03 µM | Purified | [5] |

| PKA II | Inhibitor (Ki) | 10 µM | Purified | [5] | |

| CNG Channel Inhibition | Rod CNG Channels | Inhibitor (EC50) | 0.45 µM | Heterologously expressed | [6] |

| Cone CNG Channels | Inhibitor (EC50) | 4.4 µM | Heterologously expressed | [6] | |

| PDE Inhibition | PDE5 | Potent Inhibitor | - | Bovine aorta | [5] |

| Sp-8-Br-PET-cGMPS | Target | Action | Value | Species/System | Reference |

| Kinase Activation | PKG Iα & Iβ | Agonist | - | - | [1][2][3] |

| CNG Channel Inhibition | Rod CNG Channels | Inhibitor (IC50) | 105 µM | Xenopus oocytes | [8] |

Note: Quantitative data for Sp-8-Br-PET-cGMPS is less extensively reported in the readily available literature. The provided IC50 value should be interpreted with caution as it originates from an older study and may have been refined in subsequent research.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are provided below to enhance understanding.

Figure 1: Opposing actions of Sp- and Rp-8-Br-PET-cGMPS.

Figure 2: Integration of this compound isomers into the cGMP signaling pathway.

Experimental Protocols

The following sections outline generalized methodologies for assessing the activity of this compound isomers.

In Vitro Protein Kinase Assay

This protocol provides a framework for determining the effect of this compound isomers on PKG activity.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Peptide substrate (e.g., a fluorescently labeled VASP-derived peptide)

-

ATP solution

-

Sp- and Rp-8-Br-PET-cGMPS stock solutions

-

cGMP stock solution (for competition assays)

-

96- or 384-well microplates

-

Microplate reader capable of detecting the chosen substrate label (e.g., fluorescence)

Procedure:

-

Prepare Kinase Reaction Mix: In each well of the microplate, combine the kinase buffer, purified PKG, and the peptide substrate.

-

Add Test Compounds: Add varying concentrations of Sp- or Rp-8-Br-PET-cGMPS to the wells. For inhibition assays with the Rp-isomer, also include a fixed, sub-maximal concentration of cGMP.

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

-

Detection: Measure the amount of phosphorylated substrate using a microplate reader. The signal will be proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the concentration of the this compound isomer to determine Ka (for agonists) or Ki/IC50 (for inhibitors).

Figure 3: Workflow for an in vitro protein kinase assay.

Patch-Clamp Electrophysiology for CNG Channels

This protocol describes the inside-out patch-clamp technique to measure the effects of this compound isomers on CNG channel activity.[6]

Materials:

-

Cell line heterologously expressing rod or cone CNG channels (e.g., Xenopus oocytes or HEK293 cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Intracellular and extracellular recording solutions (e.g., containing 140 mM NaCl, 5 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.4)

-

Sp- and Rp-8-Br-PET-cGMPS stock solutions

-

cGMP stock solution

-

Rapid solution exchange system

Procedure:

-

Cell Preparation: Culture cells expressing the CNG channels of interest.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Inside-Out Configuration: Excise the patch of membrane by pulling the pipette away from the cell, exposing the intracellular face of the membrane to the bath solution.

-

Baseline Recording: Perfuse the patch with a control intracellular solution and record baseline channel activity at a fixed holding potential (e.g., +60 mV).

-

Compound Application: Using a rapid solution exchange system, apply solutions containing cGMP to activate the channels, followed by co-application of varying concentrations of Sp- or Rp-8-Br-PET-cGMPS.

-

Data Acquisition: Record the changes in current flowing through the channels in response to the different solutions.

-

Data Analysis: Measure the current amplitudes and plot them against the concentration of the test compound to determine EC50 or IC50 values.

Figure 4: Workflow for patch-clamp analysis of CNG channels.

Conclusion

The stereoisomers of this compound, Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS, are powerful pharmacological tools with distinct and valuable properties for the investigation of cGMP signaling. The Sp-isomer's ability to activate PKG while inhibiting CNG channels, and the Rp-isomer's potent and selective inhibition of PKG, allow for the precise dissection of cGMP effector pathways. A thorough understanding of their respective mechanisms of action and quantitative pharmacological profiles, as outlined in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes in both basic research and drug development contexts. As research in this area continues, a more complete quantitative characterization, particularly of the Sp-isomer, will further enhance the utility of these important molecular probes.

References

- 1. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 4. bio-techne.com [bio-techne.com]

- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

8-Br-PET-cGMP: A Technical Guide to a Highly Selective PKG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), hereafter referred to as 8-Br-PET-cGMP, is a potent and highly selective cell-permeable inhibitor of cGMP-dependent protein kinase (PKG). As a competitive antagonist at the cGMP binding site of PKG, it has become an invaluable tool for dissecting the physiological and pathophysiological roles of the cGMP-PKG signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and detailed protocols for its use in key experimental models.

Mechanism of Action

This compound is a cGMP analog that acts as a competitive inhibitor of PKG.[1] It binds to the cGMP-binding sites on the regulatory domain of PKG, preventing the conformational change required for the activation of the kinase's catalytic domain. This reversible inhibition allows for the specific and controlled blockade of PKG-mediated phosphorylation of downstream target proteins.

Data Presentation: Quantitative Inhibition and Selectivity

The selectivity of a kinase inhibitor is paramount for the accurate interpretation of experimental results. This compound exhibits exceptional selectivity for PKG over other cyclic nucleotide-dependent kinases, most notably cAMP-dependent protein kinase (PKA).

| Kinase | Inhibitor | K_i_ (µM) | Reference |

| cGMP-dependent Protein Kinase (PKG) Type Iα/Iβ | This compound | 0.03 | [2] |

| cAMP-dependent Protein Kinase (PKA) Type II | This compound | 10 | [2] |

| Representative Kinases (Hypothetical) | This compound | > 100 | [3] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are reconstructed based on established methods in the field.

In Vitro PKG Radiometric Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound on purified PKG in vitro using a radiometric assay.

Materials:

-

Recombinant human PKG Iα (e.g., from Millipore)

-

This compound

-

[γ-³²P]ATP

-

PKG substrate peptide (e.g., a VASP-derived peptide)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

cGMP

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and vials

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the PKG substrate peptide, and recombinant PKG Iα.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution containing cGMP (to activate the kinase) and [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of PKG inhibition at each concentration of this compound and determine the IC₅₀ value.

Vascular Smooth Muscle Relaxation Assay (Isometric Tension Recording)

This protocol details the use of this compound to investigate the role of PKG in vasorelaxation of isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta or porcine coronary artery)

-

Wire myograph system

-

Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂

-

Vasoconstrictor agent (e.g., phenylephrine, U46619)

-

This compound

-

Vasodilator agent (e.g., a nitric oxide donor like sodium nitroprusside, or a cGMP analog like 8-Br-cGMP)

Procedure:

-

Mount the isolated arterial rings in the wire myograph chambers containing PSS at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

Induce a stable contraction with a vasoconstrictor agent.

-

Once a stable contraction is achieved, pre-incubate the rings with a specific concentration of this compound or vehicle for a defined period (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve for the vasodilator agent by adding it in increasing concentrations to the myograph chamber.

-

Record the changes in isometric tension.

-

The inhibitory effect of this compound on vasorelaxation will be demonstrated by a rightward shift of the concentration-response curve to the vasodilator.

In Vivo Photoreceptor Rescue in a Mouse Model of Retinal Degeneration (Electroretinography)

This protocol outlines the assessment of the neuroprotective effects of this compound on photoreceptor function in a mouse model of retinitis pigmentosa using electroretinography (ERG).

Materials:

-

Mouse model of retinal degeneration (e.g., rd10 mice)

-

This compound formulated for in vivo delivery (e.g., in a slow-release formulation)

-

Anesthesia for mice (e.g., ketamine/xylazine)

-

Ganzfeld electroretinography system

-

Corneal electrodes

-

Mydriatic eye drops (e.g., tropicamide)

Procedure:

-

Treat a cohort of retinal degeneration model mice with this compound via an appropriate administration route (e.g., intravitreal or subretinal injection) at a pre-determined age before significant photoreceptor loss. A control group should receive a vehicle injection.

-

At a specified time point after treatment, prepare the mice for ERG analysis. Dark-adapt the mice overnight.

-

Anesthetize the mice and dilate their pupils with mydriatic eye drops.

-

Place the corneal electrodes on the eyes of the mice.

-

Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to a series of light flashes of increasing intensity.

-

The primary outcome measures are the amplitudes of the a-wave (reflecting photoreceptor hyperpolarization) and the b-wave (reflecting inner retinal neuron activity).

-

A significant preservation of a- and b-wave amplitudes in the this compound-treated group compared to the vehicle-treated group indicates a photoreceptor-rescuing effect.

Mandatory Visualizations

cGMP-PKG Signaling Pathway

References

The Role of 8-Br-PET-cGMP and its Diastereomers in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and sensory transduction. The cGMP signaling pathway is primarily mediated by three families of effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention. Synthetic cGMP analogs are invaluable tools for dissecting the complexities of this pathway and for developing novel therapeutics. Among these, 8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP) and its phosphorothioate diastereomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, have emerged as potent and selective modulators of cGMP effectors. This technical guide provides an in-depth overview of the role of these compounds in the cGMP signaling pathway, with a focus on their mechanisms of action, quantitative biochemical data, and detailed experimental protocols for their use.

The cGMP Signaling Cascade: An Overview

The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from GTP by guanylyl cyclases (GCs). Soluble guanylyl cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylyl cyclases (pGCs) are activated by natriuretic peptides. The downstream effects of cGMP are mediated by its binding to and modulation of effector proteins.

This compound and its Diastereomers: Structure and Function

This compound is a synthetic analog of cGMP characterized by two key modifications: a bromine atom at the 8-position of the guanine ring and a β-phenyletheno (PET) group spanning the N1 and N² positions. These modifications confer increased lipophilicity and resistance to hydrolysis by PDEs. The introduction of a phosphorothioate group at the cyclic phosphate moiety creates two diastereomers, Rp and Sp, with distinct and often opposing biological activities.

-

This compound : This parent compound generally acts as an agonist of PKG, promoting its dimerization and catalytic activity.[1]

-

Rp-8-Br-PET-cGMPS : The Rp isomer is a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG), particularly PKG I.[2] It is widely used to distinguish between cGMP/PKG-dependent and independent signaling events.[2]

-

Sp-8-Br-PET-cGMPS : In contrast to the Rp isomer, the Sp isomer is a membrane-permeable activator of PKG Iα and Iβ.[3][4] However, it can act as an inhibitor of retinal cGMP-gated ion channels.[3][4]

Quantitative Data on the Interaction of this compound Analogs with cGMP Effectors

The following tables summarize the known quantitative parameters for the interaction of this compound and its diastereomers with their primary targets.

Table 1: Potency of cGMP Analogs on cGMP-Dependent Protein Kinase (PKG)

| Compound | Target | Parameter | Value | Reference(s) |

| Rp-8-Br-PET-cGMPS | PKG Iα | Kᵢ (app) | 0.03 µM | [2] |

| PKG Iβ | Kᵢ (app) | 0.03 µM | [2] | |

| PKA Type II | Kᵢ (app) | 10 µM | [2] | |

| Sp-8-Br-PET-cGMPS | PKG Iα | Activator | - | [3][4] |

| PKG Iβ | Activator | - | [3][4] | |

| This compound | cGKI | Agonist | - | [1] |

Table 2: Potency of cGMP Analogs on Cyclic Nucleotide-Gated (CNG) Channels

| Compound | Target | Parameter | Value | Reference(s) |

| Rp-8-Br-PET-cGMPS | Rod CNG Channels | EC₅₀ (inhibition) | 0.45 µM (<10 µM) | [5] |

| Cone CNG Channels | EC₅₀ (inhibition) | 4.4 µM (<10 µM) | [5] | |

| Sp-8-Br-PET-cGMPS | Retinal CNG Channels | Inhibitor | - | [3][4] |

| This compound | Rod CNG Channels | Partial Agonist | <1% of max activation | [5] |

| Cone CNG Channels | Partial Agonist | - | [5] |

Downstream Signaling Modulated by this compound Analogs

The modulation of PKG and CNG channels by this compound and its isomers leads to a cascade of downstream effects. Inhibition of PKG by Rp-8-Br-PET-cGMPS can prevent the phosphorylation of numerous downstream targets, thereby affecting processes like smooth muscle relaxation, platelet aggregation, and gene expression. For instance, in the context of retinal degeneration, elevated cGMP levels lead to over-activation of PKG, and Rp-8-Br-PET-cGMPS has been shown to be protective by inhibiting this aberrant signaling.[6] Furthermore, studies have identified interactions with proteins such as PDE1β, PDE1c, PDE6α, and PKA1α, suggesting a broader, though more specific, target profile compared to cGMP itself.[6]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound Analogs on CNG Channels using Patch-Clamp Electrophysiology

This protocol describes the inside-out patch-clamp technique to measure the activity of heterologously expressed rod or cone CNG channels in Xenopus laevis oocytes in response to cGMP analogs.

Materials:

-

Xenopus laevis oocytes expressing heterotetrameric CNG channels (e.g., CNGA1/CNGB1a for rod, CNGA3/CNGB3 for cone).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

-

Pipette (intracellular) solution: 110 mM KCl, 10 mM HEPES, 1 mM EDTA, pH 7.2 with KOH.

-

Bath (extracellular) solution: 110 mM KCl, 10 mM HEPES, 1 mM CaCl₂, pH 7.2 with KOH.

-

Stock solutions of cGMP, this compound, Rp-8-Br-PET-cGMPS, and Sp-8-Br-PET-cGMPS in water or DMSO.

Methodology:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the pipette solution.

-

Oocyte Preparation: Prepare oocytes expressing the CNG channels of interest and place them in the recording chamber perfused with the bath solution.

-

Giga-seal Formation: Approach an oocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Inside-Out Configuration: Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

-

Recording: Clamp the membrane potential at a desired voltage (e.g., +100 mV or -100 mV).

-

Compound Application: Perfuse the inside-out patch with the bath solution containing known concentrations of cGMP or the cGMP analogs. To determine the inhibitory effect of antagonists like Rp-8-Br-PET-cGMPS, co-apply with a fixed concentration of cGMP.

-

Data Analysis: Measure the current flowing through the CNG channels in response to each compound. For activators, construct dose-response curves to determine EC₅₀ values. For inhibitors, determine the concentration-dependent reduction of the cGMP-induced current to calculate IC₅₀ values.

Protocol 2: Identification of Cellular Targets of this compound Analogs using Affinity Chromatography

This protocol outlines a general workflow for using immobilized cGMP analogs to capture and identify binding partners from cell or tissue lysates.

Materials:

-

Agarose beads with an appropriate reactive group (e.g., N-hydroxysuccinimide-activated).

-

This compound analog with a linker for immobilization (if not commercially available, custom synthesis may be required).

-

Cell or tissue lysate of interest.

-

Binding/Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.4.

-

Elution Buffer: e.g., Binding buffer containing a high concentration of free cGMP (e.g., 10 mM) or a denaturing solution like 0.1 M glycine-HCl, pH 2.5.

-

Chromatography columns.

-

Equipment for protein analysis (SDS-PAGE, mass spectrometry).

Methodology:

-

Ligand Immobilization: Covalently couple the cGMP analog to the agarose beads according to the manufacturer's instructions for the specific reactive chemistry.

-

Column Packing: Pack a chromatography column with the cGMP analog-coupled agarose beads.

-

Equilibration: Equilibrate the column with several column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the cell or tissue lysate to the column and allow it to incubate to facilitate binding of target proteins.

-

Washing: Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using the Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., Coomassie blue or silver stain). Excise protein bands of interest and identify them using mass spectrometry.

Experimental Workflow for Characterizing a Novel cGMP Analog

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel cGMP analog.

Conclusion

This compound and its diastereomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, are powerful chemical tools for the investigation of the cGMP signaling pathway. Their distinct and often opposing effects on key cGMP effectors, namely PKG and CNG channels, allow for the precise dissection of cGMP-mediated cellular events. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage these compounds in their studies. A thorough understanding of their mechanisms of action is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the cGMP signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Br-PET-cGMP and its Analogs: Structure, Properties, and Experimental Applications

This guide provides a comprehensive overview of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), with a significant focus on its widely studied phosphorothioate derivative, Rp-8-Br-PET-cGMPS. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological activity, and experimental applications of these potent modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway.

Chemical Structure and Properties

This compound and its analogs are structurally derived from cGMP, featuring modifications designed to enhance their potency, selectivity, and cell permeability. The key structural features include a bromine atom at the 8th position of the guanine ring and a β-phenyl-1,N2-etheno modification. The phosphorothioate analog, Rp-8-Br-PET-cGMPS, incorporates a sulfur atom in place of an oxygen in the phosphate group, which confers resistance to hydrolysis by phosphodiesterases (PDEs).

The chemical structures of cGMP, this compound, and Rp-8-Br-PET-cGMPS are illustrated below:

Figure 1. Chemical structures of cGMP and its analogues.

Table 1: Chemical and Physical Properties of this compound and Rp-8-Br-PET-cGMPS

| Property | This compound (Sodium Salt) | Rp-8-Br-PET-cGMPS (Sodium Salt) |

| Synonyms | 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphate | Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate, CN03 |

| Molecular Formula | C₁₈H₁₄BrN₅NaO₇P | C₁₈H₁₄BrN₅NaO₆PS |

| Molecular Weight | 546.2 g/mol | 562.27 g/mol [1][2][3][4][5] |

| CAS Number | 144510-04-3 | 185246-32-6[1][2][3][4][5] |

| Appearance | Crystalline solid | White to beige powder |

| Purity | ≥98% | ≥98% (HPLC)[1][2][4][5] |

| Solubility | Data not readily available | Soluble to 20 mM in water and to 40 mM in DMSO[1][2][5] |

| Storage | Store at -20°C | Store at -20°C[1][2][4][5] |

Mechanism of Action and Biological Activity

The primary molecular target of these cGMP analogs is cGMP-dependent protein kinase (PKG). While this compound can act as a partial agonist, its phosphorothioate counterpart, Rp-8-Br-PET-cGMPS, is a potent and selective competitive inhibitor of PKG, particularly the PKG I isoform.[6][7] These compounds also interact with other components of the cGMP signaling cascade, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.

Table 2: Biological Activity of Rp-8-Br-PET-cGMPS

| Target | Activity | Value (Ki / IC50) | Reference(s) |

| PKG Iα | Competitive Inhibitor | Ki = 35 nM | [7] |

| PKG Iβ | Competitive Inhibitor | Ki = 30 nM | [7] |

| PKG II | Competitive Inhibitor | Ki = 450 nM | |

| Protein Kinase A (PKA) | Inhibitor | Ki = 11 µM | [7] |

| CNG Channels (retinal) | Inhibitor | IC50 = 25 µM | [7] |

| PDE5 | Inhibitor | Potent inhibitor | [8] |

The inhibitory action of Rp-8-Br-PET-cGMPS on PKG is central to its therapeutic potential, particularly in neurodegenerative diseases of the retina, such as retinitis pigmentosa, where excessive cGMP levels and subsequent PKG overactivation are implicated in photoreceptor cell death.[9][10] By blocking PKG activity, Rp-8-Br-PET-cGMPS has been shown to confer neuroprotection and preserve retinal function in animal models of the disease.[10]

Signaling Pathways

The cGMP signaling pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, phototransduction, and neuronal function. The diagram below illustrates the key components of this pathway and the points of modulation by this compound and its analogs.

cGMP Signaling Pathway and Modulation

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its analogs.

In Vitro PKG Inhibition Assay

This protocol describes a method to determine the inhibitory potential of compounds like Rp-8-Br-PET-cGMPS on PKG activity.

-

Reagents and Materials:

-

Purified recombinant PKG Iα or Iβ

-

Fluorescent peptide substrate for PKG (e.g., a derivative of VASP)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

Rp-8-Br-PET-cGMPS stock solution (in DMSO or water)

-

cGMP stock solution

-

96-well or 384-well assay plates (black, low-volume)

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of Rp-8-Br-PET-cGMPS in the kinase assay buffer.

-

In the assay plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PKG enzyme to all wells except the negative control.

-

Add the fluorescent peptide substrate to all wells.

-

To activate the enzyme, add a fixed concentration of cGMP (e.g., 1-5 µM) to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for the specific PKG isoform.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of Rp-8-Br-PET-cGMPS and determine the IC50 value.

-

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to assess the inhibitory effect of compounds on PDE activity.

-

Reagents and Materials:

-

Purified recombinant PDE (e.g., PDE5)

-

[³H]-cGMP (radiolabeled substrate)

-

PDE assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Rp-8-Br-PET-cGMPS stock solution

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation vials and fluid

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Rp-8-Br-PET-cGMPS.

-

In reaction tubes, combine the PDE assay buffer, the diluted inhibitor, and the PDE enzyme.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]-cGMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-guanosine) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the PDE activity and the percentage of inhibition at each inhibitor concentration.

-

CNG Channel Activity Assay (Patch-Clamp Electrophysiology)

This protocol describes the measurement of CNG channel activity in response to cGMP analogs using the inside-out patch-clamp technique.[1][11]

-

Cell Preparation:

-

Use a suitable expression system for CNG channels (e.g., Xenopus laevis oocytes or HEK293 cells) transfected with the CNG channel subunits of interest (e.g., rod or cone CNG channels).

-

-

Solutions:

-

Pipette (extracellular) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

-

Bath (intracellular) solution (in mM): 140 NaCl, 5 KCl, 5 EGTA, 10 HEPES, pH 7.4.

-

Stock solutions of cGMP, this compound, and Rp-8-Br-PET-cGMPS.

-

-

Procedure:

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Excise the membrane patch to achieve the inside-out configuration.

-

Perfuse the intracellular face of the patch with the bath solution.

-

Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) to elicit channel currents.

-

Record baseline currents in the absence of any ligand.

-

Apply a saturating concentration of cGMP to determine the maximal channel activity.

-

Wash out the cGMP and apply different concentrations of this compound or Rp-8-Br-PET-cGMPS to the patch.

-

To test for inhibition, co-apply a fixed concentration of cGMP with varying concentrations of Rp-8-Br-PET-cGMPS.

-

Record the resulting currents at each ligand concentration.

-

Analyze the current-voltage relationships and dose-response curves to determine the efficacy and potency (EC50 or IC50) of the compounds.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of Rp-8-Br-PET-cGMPS in a model of retinal degeneration using organotypic retinal cultures.

Workflow for Neuroprotection Study

This guide provides a foundational understanding of this compound and its analogs. For more specific applications and in-depth analysis, consulting the primary literature is highly recommended.

References

- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio-techne.com [bio-techne.com]

- 5. rndsystems.com [rndsystems.com]

- 6. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Discovery and Development of 8-Br-PET-cGMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-PET-cGMPS), a pivotal cGMP analog in signal transduction research. Initially characterized as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), subsequent research has revealed a more complex pharmacological profile, including partial agonism at cGKIα and modulatory effects on cyclic nucleotide-gated (CNG) channels. This document details its discovery, mechanism of action, and key experimental findings. It includes a comprehensive summary of its quantitative parameters, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The development of analogs to modulate cGMP signaling pathways has been instrumental in dissecting these complex cellular events. Among these, Rp-8-Br-PET-cGMPS has emerged as a valuable research tool. Its chemical structure, featuring a bromo-substitution at the 8th position, a β-phenyl-1,N2-etheno modification, and a phosphorothioate group in the Rp-configuration, confers unique properties including membrane permeability and resistance to phosphodiesterase degradation.

Discovery and Synthesis

The development of Rp-8-Br-PET-cGMPS was driven by the need for selective, membrane-permeant tools to investigate cGMP signaling. The synthesis is a multi-step process involving the modification of 8-bromoguanosine.

Synthesis Protocol

A scalable synthesis involves the following key steps:

-

Phenylethenylation: 8-bromoguanosine is reacted with 2-bromoacetophenone in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) to yield 8-bromo-β-phenyl-1,N2-ethenoguanosine.[1]

-

Silyl Protection: The hydroxyl groups of the ribose are selectively protected using silylating agents.

-

H-phosphonate Formation: The 5'-hydroxyl group is reacted to form a 5'-H-phosphonate monoester.

-

Cyclization and Sulfurization: The molecule is cyclized and sulfurized to diastereoselectively yield the Rp-isomer of the 3',5'-cyclic phosphorothioate.[1]

-

Purification: The final product is purified, often through crystallization, to achieve high purity.[1]

Mechanism of Action

Rp-8-Br-PET-cGMPS exhibits a dual mechanism of action, primarily acting as a competitive inhibitor of PKG, but also demonstrating partial agonism and effects on CNG channels.

Inhibition of cGMP-Dependent Protein Kinase (PKG)

Rp-8-Br-PET-cGMPS is a potent, competitive, and reversible inhibitor of both PKG I and PKG II isozymes. It binds to the cGMP binding sites on the regulatory domain of PKG, preventing the conformational change required for kinase activation.

Partial Agonism at cGKIα

Interestingly, in the absence of cGMP, Rp-8-Br-PET-cGMPS can act as a partial agonist of the cGKIα isoform.[2] This can lead to a low level of PKG activation, a crucial consideration when interpreting experimental results.

Modulation of Cyclic Nucleotide-Gated (CNG) Channels

Rp-8-Br-PET-cGMPS also interacts with CNG channels, which are crucial in processes like phototransduction. It acts as an inhibitor of these channels, with a degree of selectivity for rod over cone photoreceptor CNG channels at lower concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters of Rp-8-Br-PET-cGMPS activity.

Table 1: Inhibitory and Modulatory Potency of Rp-8-Br-PET-cGMPS

| Target | Parameter | Value | Reference |

| PKG I | Ki | 30 nM | |

| PKG II | Ki | 30 nM | |

| Retinal CNG Channels | IC50 | 25 µM | |

| Rod CNG Channel | EC50,h (<10 µM) | 0.45 µM | [3] |

| Cone CNG Channel | EC50,h (<10 µM) | 4.4 µM | [3] |

Signaling Pathways

Rp-8-Br-PET-cGMPS is a valuable tool for dissecting cGMP-mediated signaling pathways in various physiological contexts.

PKG-Mediated Vasodilation

In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP, which in turn activates PKG. PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, vasodilation. Rp-8-Br-PET-cGMPS can be used to block this pathway and study the role of PKG in vascular tone regulation.

Photoreceptor Cell Death in Retinal Degeneration

In certain forms of retinitis pigmentosa, elevated cGMP levels lead to overactivation of PKG and CNG channels in photoreceptors, triggering apoptotic pathways. Rp-8-Br-PET-cGMPS has been investigated as a neuroprotective agent in this context by inhibiting these detrimental effects. Downstream effectors of PKG in this pathway include poly-ADP-ribose-polymerase (PARP), histone deacetylases (HDACs), and calpains.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving Rp-8-Br-PET-cGMPS.

PKG Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Rp-8-Br-PET-cGMPS on PKG activity.

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol.

-

Prepare Substrate Solution: A specific peptide substrate for PKG (e.g., a VASP-derived peptide) is dissolved in the assay buffer.

-

Prepare Enzyme Solution: Purified PKG is diluted in the assay buffer.

-

Prepare Rp-8-Br-PET-cGMPS dilutions: A stock solution in DMSO is serially diluted to the desired concentrations.

-

Reaction Initiation: In a microplate well, combine the assay buffer, substrate solution, [γ-³²P]ATP, and varying concentrations of Rp-8-Br-PET-cGMPS. Add the PKG enzyme solution to initiate the reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the concentration of Rp-8-Br-PET-cGMPS to determine the IC₅₀ value.

Vascular Relaxation Assay

This protocol describes how to assess the effect of Rp-8-Br-PET-cGMPS on vascular smooth muscle relaxation.

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or porcine coronary artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Pre-contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

Inhibitor Incubation: Add Rp-8-Br-PET-cGMPS at the desired concentration to the organ bath and incubate for a defined period.

-

Vasodilator Addition: Add a cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside or a cell-permeable cGMP analog like 8-Br-cGMP) in a cumulative concentration-response manner.

-

Tension Measurement: Record the isometric tension of the arterial rings throughout the experiment.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot concentration-response curves to determine the effect of Rp-8-Br-PET-cGMPS on vasodilator potency and efficacy.[7]

Patch-Clamp Electrophysiology for CNG Channels

This protocol details the investigation of Rp-8-Br-PET-cGMPS effects on CNG channels expressed in a heterologous system.

-

Cell Preparation: Use a cell line (e.g., HEK293 cells or Xenopus oocytes) expressing the desired CNG channel subunits (e.g., rod or cone photoreceptor CNG channels).

-

Patch-Clamp Recording: Obtain inside-out patch-clamp recordings from the cells.

-

Solution Application: Perfuse the intracellular face of the patch with a solution containing a known concentration of cGMP to activate the channels.

-

Inhibitor Application: Apply different concentrations of Rp-8-Br-PET-cGMPS in the presence of cGMP and record the resulting changes in channel current.

-

Data Acquisition and Analysis: Measure the current amplitude at different voltages. Plot the concentration-response curve for the inhibition by Rp-8-Br-PET-cGMPS to calculate the IC₅₀ or EC₅₀ values.[3]

Photoreceptor Rescue in Retinal Explants

This protocol is for evaluating the neuroprotective effects of Rp-8-Br-PET-cGMPS in a model of retinal degeneration.

-

Retinal Explant Culture: Isolate retinas from a mouse model of retinal degeneration (e.g., rd1 mice) at an early postnatal age and culture them on a semi-permeable membrane insert.

-

Treatment: Add Rp-8-Br-PET-cGMPS to the culture medium at various concentrations.

-

Culture Period: Maintain the retinal explants in culture for a specified period, allowing the degenerative process to occur in the control group.

-

Assessment of Cell Death: At the end of the culture period, fix the retinal explants and perform assays to quantify photoreceptor cell death, such as TUNEL staining for apoptosis.

-

Immunohistochemistry: Stain the retinal sections with markers for photoreceptors (e.g., rhodopsin for rods, cone arrestin for cones) to assess the preservation of photoreceptor morphology and number.

-

Microscopy and Quantification: Analyze the stained sections using fluorescence microscopy and quantify the number of surviving photoreceptors and TUNEL-positive cells.

Conclusion

Rp-8-Br-PET-cGMPS is a multifaceted pharmacological tool that has significantly contributed to our understanding of cGMP signaling. Its ability to inhibit PKG, coupled with its effects on CNG channels and its partial agonist activity, provides a complex but powerful means to probe cellular pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important cGMP analog in their investigations into vascular physiology, neurobiology, and drug development. Careful consideration of its complete pharmacological profile is essential for the accurate interpretation of experimental outcomes.

References

- 1. Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of cGMP-signalling and calcium-signalling in photoreceptor cell death: perspectives for therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

The Cell Permeability and Bioavailability of 8-Br-PET-cGMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-β-phenyl-1,N²-etheno-cyclic guanosine monophosphate (8-Br-PET-cGMP) is a key synthetic analog of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger involved in numerous physiological processes. This technical guide provides an in-depth analysis of the cell permeability and bioavailability of this compound, critical parameters for its application as a research tool and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Physicochemical Properties and Cell Permeability

The ability of this compound to traverse the cell membrane is a crucial determinant of its biological activity in intact cells and tissues. Its structure, featuring a bromine atom at the 8th position and a β-phenyletheno group, significantly enhances its lipophilicity compared to the parent molecule, cGMP. This increased lipophilicity is a primary contributor to its membrane-permeant character.

The compound exists as two diastereomers, the Sp- and Rp-isomers, which can exhibit different biological activities. Both isomers are recognized for their ability to cross cell membranes. Specifically, Sp-8-Br-PET-cGMPS is described as being more lipophilic and permeable than another cGMP analog, Sp-8-pCPT-cGMPS.[1][2][3]

Quantitative Data on Lipophilicity

| Compound | Lipophilicity (logP) | Reference |

| Sp-8-Br-PET-cGMPS | 3.03 | [4] |

Note: The lipophilicity value is a critical indicator of the compound's potential for passive diffusion across cell membranes. A higher logP value generally correlates with increased membrane permeability.

Bioavailability and Pharmacokinetics

Comprehensive in vivo bioavailability and pharmacokinetic data for this compound, including parameters such as half-life, clearance, and volume of distribution, are not extensively documented in publicly available literature. The "PET" in its name refers to the β-phenyletheno modification and is not related to Positron Emission Tomography imaging, for which in vivo pharmacokinetic data would be more common.

However, several factors suggest that this compound would have limited systemic bioavailability if administered orally. As a nucleotide analog, it is susceptible to degradation by phosphodiesterases (PDEs) in the gut and liver, although it is reported to be resistant to mammalian cyclic nucleotide-dependent phosphodiesterases.[2][4] Its primary utility has been established in in vitro and ex vivo experimental systems where it can be directly applied to cells or tissues. For in vivo studies in animal models, administration is typically via local or systemic injection to bypass oral absorption barriers.

Mechanism of Action and Intracellular Targets

Once inside the cell, this compound modulates the activity of key components of the cGMP signaling pathway. The specific effects are dependent on the stereoisomer used.

-

Sp-8-Br-PET-cGMPS: Acts as an agonist of cGMP-dependent protein kinase (PKG) and an inhibitor of retinal-type cGMP-gated ion channels (CNG channels).[2][3][4]

This differential activity makes these isomers valuable tools for dissecting the downstream effects of cGMP signaling.

Signaling Pathways

The following diagrams illustrate the canonical cGMP signaling pathway and the points of intervention for the Sp- and Rp-isomers of 8-Br-PET-cGMPS.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices in the field and should be adapted to specific experimental conditions.

Assessment of PKG Activity

Objective: To measure the effect of this compound isomers on the kinase activity of PKG.

Method: In vitro radiometric kinase assay using [γ-³²P]ATP.

Materials:

-

Purified recombinant PKG

-

Specific peptide substrate for PKG (e.g., a short peptide containing a PKG consensus phosphorylation site)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Sp-8-Br-PET-cGMPS and/or Rp-8-Br-PET-cGMPS

-

cGMP (for control experiments)

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, the specific peptide substrate, and purified PKG on ice.

-

Add the test compound (Sp- or Rp-8-Br-PET-cGMPS at various concentrations) or cGMP (positive control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the dried paper using a scintillation counter.

-

Calculate the kinase activity as the amount of ³²P incorporated into the substrate per unit time.

VASP Phosphorylation Assay in Intact Cells

Objective: To assess the intracellular activity of PKG by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in response to this compound.

Method: Western Blotting.

Materials:

-

Cultured cells (e.g., platelets, smooth muscle cells)

-

Sp-8-Br-PET-cGMPS

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with various concentrations of Sp-8-Br-PET-cGMPS for a specified time.

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239).

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP for normalization.

-

Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.

Analysis of CNG Channel Activity

Objective: To measure the modulatory effect of this compound on CNG channel activity.

Method: Patch-clamp electrophysiology.

Materials:

-

Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells transfected with CNG channel subunits)

-

Patch-clamp rig with amplifier and data acquisition system

-

Pipette solution (intracellular) and bath solution (extracellular)

-

cGMP

-

Sp-8-Br-PET-cGMPS

Procedure:

-

Establish a whole-cell or inside-out patch-clamp configuration on a cell expressing CNG channels.

-

Apply a voltage protocol to elicit CNG channel currents in the presence of a baseline concentration of cGMP.

-

Perfuse the cell with a solution containing Sp-8-Br-PET-cGMPS at various concentrations while maintaining the baseline cGMP concentration.

-

Record the changes in current amplitude to determine the inhibitory effect of Sp-8-Br-PET-cGMPS.

-

Construct a concentration-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating cGMP signaling, owing to its enhanced cell permeability compared to endogenous cGMP. While comprehensive in vivo bioavailability and pharmacokinetic data remain to be fully elucidated, its high lipophilicity facilitates its use in a wide range of in vitro and ex vivo experimental models. The distinct actions of its Sp- and Rp-isomers on PKG and CNG channels allow for precise dissection of cGMP-mediated cellular events. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of cGMP signaling pathways. Further research into the in vivo disposition of this compound will be crucial for exploring its full therapeutic potential.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual-Faceted Role of 8-Br-PET-cGMP Analogs in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (commonly referred to as 8-Br-PET-cGMP) analogs in neurons. This document clarifies the distinct roles of its stereoisomers, Rp-8-Br-PET-cGMPS and Sp-8-Br-PET-cGMPS, and details their mechanisms of action, applications in neuroscience research, and relevant experimental protocols.

Introduction: Unraveling the Complexity of this compound Analogs

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous neuronal functions, including synaptic plasticity, neurotransmitter release, and cell survival. The experimental modulation of this pathway often relies on synthetic cGMP analogs. The this compound family of compounds are notable for their membrane permeability and resistance to hydrolysis by phosphodiesterases, making them valuable tools for studying cGMP-dependent processes in intact cells and tissues.

Crucially, the biological activity of 8-Br-PET-cGMPS is determined by the stereochemistry of the phosphorothioate group, leading to two isomers with opposing effects:

-

Rp-8-Br-PET-cGMPS : Predominantly a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).

-

Sp-8-Br-PET-cGMPS : Primarily an activator of PKG.

This guide will focus on the function and application of these two key molecules in neuronal contexts.

Mechanism of Action: A Tale of Two Isomers

The primary intracellular target of these analogs is cGMP-dependent protein kinase (PKG), a serine/threonine kinase with two major isoforms, PKG I and PKG II. However, they can also interact with other cGMP-binding proteins, such as cyclic nucleotide-gated (CNG) ion channels.

Rp-8-Br-PET-cGMPS: The PKG Inhibitor with a Twist

Rp-8-Br-PET-cGMPS is widely utilized as a selective inhibitor of both PKG I and PKG II.[1] It acts by competing with endogenous cGMP for the regulatory binding sites on the kinase, thereby preventing its activation.[1] This inhibitory action has made it an invaluable tool for dissecting the role of PKG in various neuronal processes.

However, a critical nuance to its function is its capacity to act as a partial agonist of the PKG Iα isoform in the absence of cGMP stimulation.[2][3] This means that under basal conditions, it can weakly activate the enzyme. This partial agonism should be a key consideration in experimental design and data interpretation.[3][4]

Beyond PKG, Rp-8-Br-PET-cGMPS also exhibits inhibitory effects on cGMP-gated CNG channels, particularly in retinal photoreceptor neurons.[5]

Sp-8-Br-PET-cGMPS: The PKG Activator

In contrast to its Rp-isomer, Sp-8-Br-PET-cGMPS functions as a membrane-permeable activator of PKG Iα and Iβ.[6][7] By mimicking the action of cGMP, it promotes the phosphorylation of downstream PKG substrates. This makes it a useful tool for investigating the consequences of PKG activation in neurons. Similar to the Rp-isomer, the Sp-isomer can also act as an inhibitor of retinal CNG channels.[6][7]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters for the interaction of Rp-8-Br-PET-cGMPS with its primary targets.

| Compound | Target | Action | Ki (nM) | Reference(s) |

| Rp-8-Br-PET-cGMPS | PKG I | Competitive Inhibitor | 35 | [2] |

| Rp-8-Br-PET-cGMPS | PKG II | Competitive Inhibitor | 30 | [2] |

| Rp-8-Br-PET-cGMPS | PKA | Inhibitor | 11000 | [2] |

| Rp-8-Br-PET-cGMPS | PKG Iα | Partial Agonist (in absence of cGMP) | 1000 | [2] |

| Compound | Target | Action | IC50 (µM) | Reference(s) |

| Rp-8-Br-PET-cGMPS | cGMP-gated channels | Inhibitor | 25 | [2] |

Signaling Pathways in Neurons

The NO/cGMP/PKG signaling cascade plays a pivotal role in synaptic plasticity, particularly in processes like long-term potentiation (LTP). Inhibition of this pathway with Rp-8-Br-PET-cGMPS has been shown to impair LTP, especially at thalamic inputs to the lateral amygdala.[8] A key downstream effector of PKG in this context is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[8][9] PKG can lead to the phosphorylation and activation of ERK, which in turn can influence gene expression through transcription factors like CREB (cAMP response element-binding protein).[9]

Diagram of the NO/cGMP/PKG Signaling Pathway in Synaptic Plasticity

Caption: The NO/cGMP/PKG signaling cascade in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound analogs in neuronal preparations.

In Vitro Brain Slice Electrophysiology

This protocol is adapted from studies investigating the role of the NO/cGMP/PKG pathway in synaptic plasticity.[8]

Objective: To assess the effect of Rp-8-Br-PET-cGMPS on Long-Term Potentiation (LTP) in acute brain slices.

Materials:

-

Rp-8-Br-PET-cGMPS (Tocris, R&D Systems)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

-

Dissection tools, vibratome, recording chamber, and electrophysiology rig.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices (e.g., from the hippocampus or amygdala) from rodents in ice-cold, oxygenated aCSF using a vibratome.

-

Recovery: Allow slices to recover for at least 1 hour in a holding chamber containing oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min) at 30-32°C.

-

Baseline Recording: Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Bath-apply Rp-8-Br-PET-cGMPS at a final concentration of 1-10 µM in aCSF for at least 20-30 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

-

Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Data Analysis: Normalize fEPSP slopes to the pre-HFS baseline and compare the degree of potentiation between control and Rp-8-Br-PET-cGMPS-treated slices.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Workflow for assessing the effect of Rp-8-Br-PET-cGMPS on LTP.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is based on studies examining the downstream signaling of the NO/cGMP/PKG pathway.[9]

Objective: To measure the effect of Rp-8-Br-PET-cGMPS on ERK phosphorylation in neuronal cultures or tissue lysates.

Materials:

-

Rp-8-Br-PET-cGMPS

-

Neuronal cell culture or brain tissue

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell/Tissue Treatment: Treat neuronal cultures or administer Rp-8-Br-PET-cGMPS in vivo as per the experimental design. For in vitro studies, a typical concentration range is 1-30 µM.

-

Lysis: Lyse cells or homogenize tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

In Vivo Stereotaxic Infusion

This protocol is based on behavioral studies investigating the role of PKG in the lateral amygdala (LA) in fear memory consolidation.[9]

Objective: To locally inhibit PKG in the LA of rodents using Rp-8-Br-PET-cGMPS.

Materials:

-

Rp-8-Br-PET-cGMPS

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Infusion pump and microinjectors

-

Cannulas

Procedure:

-

Animal Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Implant bilateral guide cannulas aimed at the lateral amygdala. Allow the animal to recover for at least one week.

-

Drug Preparation: Dissolve Rp-8-Br-PET-cGMPS in sterile saline to the desired concentration (e.g., 1 µ g/0.5 µl).

-

Infusion: On the day of the experiment, gently restrain the animal and insert the infusion cannulas into the guide cannulas. Infuse Rp-8-Br-PET-cGMPS bilaterally into the LA at a slow, constant rate (e.g., 0.25 µl/min).

-

Post-Infusion: Leave the infusion cannulas in place for a few minutes to allow for diffusion before slowly retracting them.

-

Behavioral Testing: Conduct the behavioral paradigm (e.g., fear conditioning) at a specified time after the infusion (e.g., 1 hour).

-

Histological Verification: After the experiment, perfuse the animal and perform histology to verify the cannula placement.

Conclusion

The this compound analogs, particularly the Rp- and Sp-isomers of 8-Br-PET-cGMPS, are powerful and distinct tools for the investigation of cGMP signaling in neurons. Rp-8-Br-PET-cGMPS serves as a potent inhibitor of PKG, with the important caveat of partial agonism, while Sp-8-Br-PET-cGMPS acts as a PKG activator. A thorough understanding of their specific mechanisms of action, coupled with the detailed experimental protocols provided in this guide, will enable researchers to effectively probe the multifaceted roles of the cGMP/PKG pathway in neuronal function and dysfunction, ultimately aiding in the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]

- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sp-8-Br-PET-cGMPS - Immunomart [immunomart.com]

- 8. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synaptic plasticity and NO-cGMP-PKG signaling coordinately regulate ERK-driven gene expression in the lateral amygdala and in the auditory thalamus following Pavlovian fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of 8-Br-PET-cGMP in Photoreceptor Cells: A Technical Guide

Introduction

In the intricate process of vision, vertebrate rod and cone photoreceptors translate light into neural signals through a sophisticated signaling cascade known as phototransduction. A key player in this process is the second messenger cyclic guanosine monophosphate (cGMP). In darkness, high levels of cGMP bind to and open cyclic nucleotide-gated (CNG) channels, leading to an influx of cations (the "dark current") that keeps the photoreceptor depolarized.[1][2] Light initiates a series of events that leads to the rapid hydrolysis of cGMP, closure of CNG channels, and hyperpolarization of the cell, which is the signal transmitted to downstream neurons.

Dysregulation of cGMP signaling is a common pathological hallmark in many inherited retinal degenerations, such as Retinitis Pigmentosa (RP).[2][3][4][5][6] Excessive cGMP levels can lead to over-activation of CNG channels and cGMP-dependent protein kinase (PKG), triggering photoreceptor cell death.[2][3][5][7][8] This has made the cGMP pathway a critical target for therapeutic intervention. Synthetic cGMP analogs, such as 8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphate (8-Br-PET-cGMP), are invaluable tools for dissecting the roles of specific components in this pathway and for developing novel therapeutic strategies. This guide provides a detailed examination of this compound, its mechanism of action, and its application in photoreceptor research.

Mechanism of Action of this compound

This compound is a synthetic analog of cGMP featuring two key modifications: a bromine atom at the C8 position of the guanine ring and a β-phenyletheno (PET) group spanning the N1 and N² positions. These modifications significantly alter its interaction with cGMP-binding proteins, particularly the distinct isoforms of CNG channels found in rod and cone photoreceptors.

Studies on heterologously expressed CNG channels have revealed that this compound has a surprisingly low efficacy as a direct channel activator.[4][9] While its parent compound, 8-Br-cGMP, is a potent agonist with higher potency than cGMP itself, and PET-cGMP acts as a partial agonist, the combination of both modifications in this compound drastically reduces its ability to open the channels on its own.[4][10]